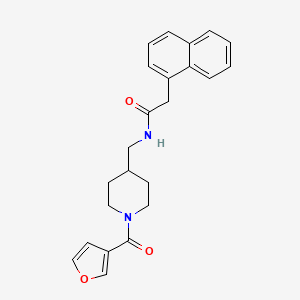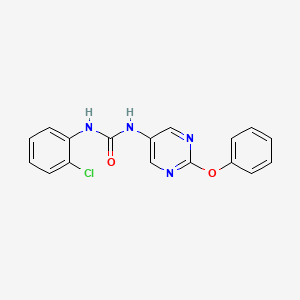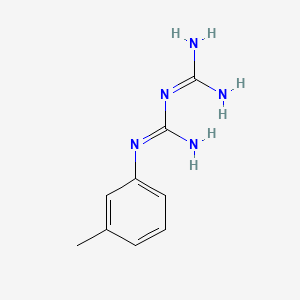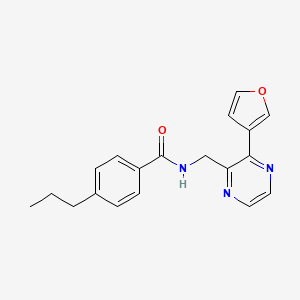
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole is a thiazole derivative. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. This particular compound features a complex molecular structure combining elements from chloro, quinoline, and thiazole chemical groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of Thiazole Core: : This often involves the reaction of an α-haloketone with a thioamide under basic conditions to form the thiazole ring.
Introduction of Substituents: : The phenylsulfonyl group can be introduced via sulfonylation reactions using a phenylsulfonyl chloride in the presence of a base.
Addition of Quinoline Derivative: : The quinoline derivative can be introduced via nucleophilic substitution reactions.
Final Modifications: : The chloro group is often introduced in the final step using chlorination reagents under controlled conditions.
Industrial Production Methods
While detailed industrial production methods can vary, the general approach involves scaling up the laboratory synthesis under optimized conditions to ensure high yield and purity. This may include:
Reactor Design: : Use of large-scale reactors equipped with temperature and pressure controls to maintain optimal reaction conditions.
Purification Techniques: : Application of advanced purification techniques such as crystallization, distillation, or chromatography to isolate the desired compound.
Quality Control: : Implementation of stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group.
Reduction: : Potential for reduction at the chlorine atom, converting it to a hydrogen atom under suitable conditions.
Substitution: : Capable of participating in various nucleophilic or electrophilic substitution reactions due to its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution Reagents: : Include alkyl halides, acyl chlorides, or amines for nucleophilic substitution.
Major Products Formed
Oxidized Derivatives: : Formed via oxidation reactions.
Reduced Derivatives: : Formed via reduction reactions.
Substituted Products: : Various derivatives depending on the substituent introduced during nucleophilic or electrophilic substitution.
Applications De Recherche Scientifique
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Studied for its potential biological activities, including antimicrobial and antitumor effects.
Medicine
Investigated for its potential therapeutic applications in treating various diseases due to its unique molecular structure.
Industry
Employed in the development of advanced materials or as a chemical reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to:
Inhibition of Enzymes: : Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Interruption of Cellular Processes: : Disrupting critical cellular processes, leading to antimicrobial or antitumor effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-(quinolin-1-yl)-4-(phenylsulfonyl)thiazole: : Shares a similar core structure but lacks the dihydroquinolin-1(2H)-yl modification.
4-(phenylsulfonyl)-2-thiazolyl chloride: : Lacks the chloro and quinoline groups, making it less complex and less biologically active.
Uniqueness
What sets 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole apart is its unique combination of functional groups, providing a distinct set of chemical reactivities and potential biological activities.
This compound's intricate structure makes it a versatile subject of research, offering various avenues for scientific exploration across different fields.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPBHKACJNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)
![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)
![3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B2887712.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)





![7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2887722.png)
![3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2887723.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide](/img/structure/B2887725.png)
![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)
